Home > Products > Screening Compounds P67800 > 6-Oxo (-)-Butorphanol
6-Oxo (-)-Butorphanol -

6-Oxo (-)-Butorphanol

Catalog Number: EVT-8407939
CAS Number:
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Oxo (-)-Butorphanol, also known as (-)-3-Methoxy-6-oxo Butorphanol, is a synthetic opioid that belongs to the morphinan class of compounds. It is derived from butorphanol, which is recognized for its analgesic properties. This compound is primarily classified as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor, providing a unique profile that can be beneficial in pain management with potentially reduced side effects compared to full agonists.

Source and Classification

6-Oxo (-)-Butorphanol is synthesized from morphinan derivatives, which are precursors in the production of various opioid compounds. The classification of this compound falls under synthetic opioids, specifically within the subgroup of morphinans that exhibit mixed agonist-antagonist properties. Its structure allows it to interact selectively with opioid receptors, making it a subject of interest in both pharmacological research and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Oxo (-)-Butorphanol involves several key steps:

  1. Starting Material: The synthesis begins with morphinan derivatives.
  2. Epoxidation: The precursor undergoes epoxidation to form an epoxide intermediate.
  3. Methoxylation: This intermediate is then methoxylated at the 3-position.
  4. Oxidation: Finally, oxidation occurs at the 6-position to introduce the oxo group.

These steps can be optimized for industrial production, focusing on parameters such as temperature control and catalyst use to enhance yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Oxo (-)-Butorphanol can be represented using its SMILES notation:

  • Isomeric SMILES: COC1=CC2=C(C[C@@H]3[C@]4([C@]2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1
  • Canonical SMILES: COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1

The compound has a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

6-Oxo (-)-Butorphanol participates in various chemical reactions:

  • Oxidation: Hydroxyl groups can be converted to ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: Ketones can be reduced to alcohols using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Functional groups can be introduced at specific positions using alkyl halides under appropriate conditions.

These reactions are crucial for modifying the compound's structure to explore different pharmacological properties .

Mechanism of Action

The mechanism of action for 6-Oxo (-)-Butorphanol involves its interaction with opioid receptors in the central nervous system. It acts primarily as a partial agonist at the μ-opioid receptor, which mediates analgesic effects, while simultaneously functioning as an antagonist at the κ-opioid receptor. This dual action helps mitigate some common side effects associated with traditional opioids, such as respiratory depression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C₁₈H₂₃NO₃
  • Molecular Weight: Approximately 299.38 g/mol
  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

These properties are essential for understanding how the compound behaves in biological systems and its potential formulation into therapeutic agents .

Applications

Scientific Uses

6-Oxo (-)-Butorphanol has several scientific applications:

  • Research in Opioid Receptors: It serves as a reference compound for studying interactions with opioid receptors and understanding structure-activity relationships.
  • Pharmacological Studies: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
  • Pain Management: Explored for potential use in pain management therapies, especially where traditional opioids may pose risks of dependency or adverse effects.
  • Drug Development: Utilized in developing new analgesic formulations and drug delivery systems aimed at improving patient outcomes .
Nomenclature and Structural Classification

Systematic IUPAC Nomenclature and Isomeric Differentiation

The compound designated as "6-Oxo (-)-Butorphanol" is systematically named (1R,9R,10S)-17-(Cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-13-one according to IUPAC conventions [6]. This name precisely defines:

  • Stereochemistry: The stereodescriptors (1R,9R,10S) specify the absolute configuration at the three chiral centers, critical for pharmacological activity. The (-) sign denotes levorotatory optical activity.
  • Core Skeleton: The "azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca" term describes the morphinan tetracyclic framework comprising phenanthrene (rings A, B, C) fused to a piperidine ring (ring D).
  • Functional Groups: The "4,10-dihydroxy" and "13-one" segments indicate hydroxyl groups at positions C4 and C10, and a ketone at C6 (denoted as carbon 13 in the IUPAC numbering) [6] [9].

Isomeric differentiation arises from:

  • Stereoisomers: The (1R,9R,10S) configuration distinguishes it from inactive dextrorotatory enantiomers. The C14 hydroxyl group (position 10 in IUPAC) exhibits α-stereochemistry, influencing receptor binding [6] [7].
  • Positional Isomers: Contrasts with analogues like 3-Methoxy-6-oxo butorphanol (CAS 67753-29-1), where a methoxy group replaces the C4 hydroxyl [4] [9].

Table 1: Key Nomenclature and Stereochemical Identifiers

PropertySpecification
Systematic IUPAC Name(1R,9R,10S)-17-(Cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-13-one
Molecular FormulaC₂₁H₂₇NO₃
CAS Registry Number67753-30-4
Optical ActivityLevorotatory (-)
Key StereocentersC1 (R), C9 (R), C10 (S)

Structural Analogues Within the Morphinan Pharmacophore Family

6-Oxo (-)-Butorphanol belongs to the morphinan class, characterized by a tetracyclic scaffold integrating a benzomorphan core with a piperidine ring. This scaffold serves as the pharmacophore for diverse opioids and antagonists [2] [8]. Key structural analogues include:

  • Butorphanol: The parent compound, featuring a C6 hydroxyl instead of a ketone. It exhibits mixed κ-opioid receptor (KOR) agonism and μ-opioid receptor (MOR) partial antagonism.
  • Dextromethorphan: A dextrorotatory C3-methoxy-N-methyl analogue lacking opioid analgesia but acting as an NMDA antagonist and cough suppressant.
  • Levorphanol: A levorotatory C3-hydroxy-N-methyl analogue functioning as a potent MOR agonist.
  • Naloxone: An N-allyl derivative with C6 ketone and C14 hydroxyl, serving as a universal opioid antagonist [2] [8].

Table 2: Comparative Structural Features of Morphinan Analogues

CompoundC3 SubstituentC6 SubstituentC14 SubstituentN17 SubstituentPrimary Activity
6-Oxo (-)-ButorphanolOH=OOHCyclobutylmethylKOR Agonist / MOR Antagonist
ButorphanolOHOHOHCyclobutylmethylKOR Agonist / MOR Antagonist
DextromethorphanOCH₃HHMethylNMDA Antagonist / Antitussive
LevorphanolOHOHHMethylFull MOR Agonist
NaloxoneOH=OOHAllylPan-Opioid Antagonist

Positional and Functional Group Modifications Relative to Parent Butorphanol

6-Oxo (-)-Butorphanol is distinguished from butorphanol (C21H29NO3) by a C6 ketone instead of a hydroxyl group. This oxidation alters:

  • Electronic Properties: The ketone increases electron-withdrawing character at C6, potentially reducing hydrogen-bonding capacity compared to the hydroxyl in butorphanol.
  • Conformational Flexibility: The sp²-hybridized C6 carbonyl may enforce planarity in ring C, influencing receptor binding pocket interactions [6] [9].

Further modifications include:

  • C4 Hydroxyl Retention: Preserves hydrogen-bond donor capacity, crucial for receptor affinity.
  • C14 Hydroxyl Group: Maintains α-orientation, contributing to hydrophobic pocket engagement in KOR.
  • N17 Cyclobutylmethyl: The tertiary amine with a bulky lipophilic substituent governs receptor selectivity, mitigating MOR agonism seen in N-methyl analogues [2] [5] [9].

Compared to the 3-Methoxy-6-oxo variant (C22H29NO3), the 6-Oxo (-)-Butorphanol retains a C4 phenolic hydroxyl, enhancing hydrogen-bonding potential. The 3-Methoxy analogue’s C4 methyl ether group increases lipophilicity (LogP increase ~0.5) but eliminates a key polar interaction site [7] [9].

Table 3: Functional Group Impact on Molecular Properties

Modification Site6-Oxo (-)-ButorphanolButorphanol3-Methoxy-6-oxo ButorphanolEffect on Properties
C6 GroupKetone (=O)Hydroxyl (-OH)Ketone (=O)↑Electrophilicity; ↓H-bond donation at C6
C3/C4 GroupC4 Phenolic -OHC4 -OHC3 Methoxy (-OCH₃)↓Polarity in 3-Methoxy; ↑LogP
N17 SubstituentCyclobutylmethylCyclobutylmethylCyclobutylmethylMaintains κ-selectivity and partial μ-antagonism
Hydrogen Bond CapacityDonors: 2; Acceptors: 4Donors: 3; Acceptors: 4Donors: 1; Acceptors: 5Altered solvation and receptor interactions

Properties

Product Name

6-Oxo (-)-Butorphanol

IUPAC Name

(1R,9R,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c23-16-5-4-15-10-19-21(25)7-6-17(24)12-20(21,18(15)11-16)8-9-22(19)13-14-2-1-3-14/h4-5,11,14,19,23,25H,1-3,6-10,12-13H2/t19-,20-,21-/m1/s1

InChI Key

OWDXIYLQFRANQT-NJDAHSKKSA-N

Canonical SMILES

C1CC(C1)CN2CCC34CC(=O)CCC3(C2CC5=C4C=C(C=C5)O)O

Isomeric SMILES

C1CC(C1)CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C=C(C=C5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.